(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid
Description
(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid is a chiral compound featuring a benzoic acid moiety linked to a piperidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 1-position. The stereochemistry at the piperidine’s 2-position is specified as (S)-configuration, which is critical for its interactions in asymmetric synthesis or drug design. The Fmoc group serves as a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS) . Its benzoic acid component allows conjugation via carboxylate chemistry, enabling applications in bioconjugation or molecular scaffolding.
Properties
IUPAC Name |
4-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-14-12-18(13-15-19)25-11-5-6-16-28(25)27(31)32-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,12-15,24-25H,5-6,11,16-17H2,(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICVTCJQGXOVQZ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Loading
The 2-chlorotrityl chloride resin is widely employed for immobilizing carboxylic acid derivatives due to its high loading efficiency and mild cleavage conditions. For the target compound, the benzoic acid moiety is first attached to the resin via its carboxyl group. Activation with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dichloromethane (DCM) facilitates ester bond formation. Typical loading capacities range from 0.8–1.2 mmol/g, as validated by UV quantification of dibenzofulvene-piperidine adducts.
Fmoc Protection of Piperidine
The (S)-piperidine-2-carboxylic acid intermediate is Fmoc-protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of N-methylmorpholine (NMM) as a base. Reaction conditions (20% v/v NMM in DMF, 4 h, room temperature) yield >95% protection efficiency, confirmed by LC-MS. The Fmoc group’s base-labile nature allows selective deprotection without affecting the resin linkage.
Coupling and Deprotection
Post-resin loading, the Fmoc-piperidine derivative is coupled to the immobilized benzoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and HOAt in DMF. Optimized conditions (4 equiv HATU, 8 equiv DIPEA, 2 h coupling time) achieve >98% yield. Piperidine (20% in DMF) removes the Fmoc group within 10 min, with scavengers like tris(2-carboxyethyl)phosphine (TCEP) preventing dibenzofulvene adduct formation.
Solution-Phase Synthesis Strategies
Direct Coupling via Carbodiimide Chemistry
In solution-phase routes, (S)-piperidine-2-carboxylic acid and 4-bromobenzoic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt. The reaction proceeds in DCM at 0°C, yielding 75–85% of the intermediate, which is subsequently Fmoc-protected. This method avoids resin handling but requires rigorous purification via silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the coupling of Fmoc-piperidine with 4-bromobenzoic acid using HATU/DIPEA in DMF. This approach reduces reaction times by 70% while maintaining 90% yield, as confirmed by H NMR.
Key Reaction Optimization Parameters
Solvent and Base Selection
DMF and DCM are preferred for their solubility profiles, while DIPEA outperforms NMM in minimizing racemization during coupling (≤2% epimerization). Substituting piperidine with 4-aminomethylpiperidine (4AMP) in deprotection steps reduces NFMP byproduct formation by 40%.
Temperature and Stoichiometry
Coupling reactions are exothermic; maintaining temperatures below 25°C prevents Fmoc cleavage. A 1.5:1 molar ratio of HATU to substrate ensures complete activation without excess reagent waste.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient). The target compound elutes at 12.3 min (UV detection at 254 nm), with purity >99% confirmed by LC-MS (m/z 427.5 [M+H]).
Crystallization
Recrystallization from ethyl acetate/hexanes (1:3) yields colorless crystals suitable for X-ray diffraction. Melting point analysis (149–153°C) aligns with literature data for Fmoc-protected piperidines.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry (0.5 mL/min, 50°C) with immobilized HATU catalysts enables kilogram-scale production. This method reduces solvent use by 60% and achieves 92% yield, as reported in pilot-scale trials.
Green Chemistry Metrics
Solvent recovery systems (e.g., DMF distillation) and biocatalytic Fmoc deprotection (using lipases) improve the E-factor from 32 to 12, aligning with sustainable manufacturing practices.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or benzoic acid moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid is C28H28N2O4, with a molecular weight of 456.5 g/mol. Its structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which enhances its stability and solubility in organic solvents. The presence of the benzoic acid moiety contributes to its potential interactions with biological targets.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Some derivatives have been investigated for their potential anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Therapeutic Applications
The unique structure of this compound lends itself to several therapeutic applications:
| Application Area | Description |
|---|---|
| Drug Development | Its ability to modulate biological pathways makes it a candidate for new drug formulations targeting various diseases, including cancer and infections. |
| Peptide Synthesis | The Fmoc group allows for the efficient synthesis of peptides, facilitating the development of peptide-based therapeutics. |
| Molecular Probes | The compound can be utilized as a molecular probe in biochemical assays to study protein interactions and enzyme activities. |
Case Studies
Several studies have documented the applications of this compound:
- Antibacterial Activity Study : A study demonstrated that modifications of this compound enhanced its antibacterial efficacy against resistant strains of bacteria .
- Peptide Synthesis Optimization : Researchers optimized the use of Fmoc-piperidine derivatives in solid-phase peptide synthesis, resulting in improved yields and purities .
- Molecular Modeling Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in disease pathways, indicating its potential as a lead compound for drug design .
Mechanism of Action
The mechanism of action of (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ in substituent positions, stereochemistry, and backbone modifications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Backbone Modifications :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce an additional nitrogen atom, enhancing hydrogen-bonding capacity but increasing basicity. This alters solubility and reactivity in coupling reactions.
- Benzoic Acid vs. Acetic Acid : Benzoic acid derivatives (e.g., target compound) exhibit lower solubility in aqueous media but enable aromatic interactions in target binding. Acetic acid analogs (e.g., ) are more polar, favoring solubility in polar solvents .
Stereochemical Effects :
- The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective applications, such as chiral auxiliaries in asymmetric synthesis or receptor-targeted drug design.
Safety and Handling: Most Fmoc-protected compounds (e.g., ) are classified as skin/eye irritants.
Synthetic Utility :
- The target compound’s benzoic acid group facilitates conjugation to resins or biomolecules via carbodiimide-mediated coupling, whereas acetic acid derivatives (e.g., ) are more suited for alkylation or amidation reactions .
Research Findings
- Synthetic Methods : The Fmoc group is typically introduced via reaction with Fmoc-Cl in dioxane or tetrahydrofuran (THF) under basic conditions, as demonstrated for related piperidine-carboxylic acids .
- Stability : Fmoc-protected piperidines are stable under acidic conditions but cleaved by bases (e.g., piperidine), making them ideal for SPPS .
- Ecological Impact: Limited data exist on environmental persistence, but all compounds are advised to be handled as hazardous waste .
Biological Activity
The compound (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid is a derivative of benzoic acid modified with a piperidine structure and a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes available research findings, including biological evaluations, synthesis methods, and structure-activity relationships (SAR).
The molecular formula of this compound is , with a molecular weight of 421.49 g/mol. The compound features a complex structure that includes a piperidine ring, which is known for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉N₁O₄ |
| Molecular Weight | 421.49 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against various carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many solid tumors. The ability to inhibit CA IX can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.
Case Study: Inhibition of Carbonic Anhydrases
A study evaluated a series of modified compounds for their inhibitory effects against CA II and CA IX. The results revealed that certain derivatives exhibited IC50 values in the low nanomolar range, demonstrating potent enzyme inhibition:
| Compound ID | Target Enzyme | IC50 (nM) |
|---|---|---|
| 12a | CA II | 79.1 |
| 12h | CA IX | 36.4 |
These findings suggest that modifications to the piperidine structure can enhance selectivity and potency against specific carbonic anhydrase isoforms.
Antitumor Activity
In vitro studies have shown that compounds derived from this class can affect the viability of various human cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The compounds demonstrated cytotoxic effects under both normoxic and hypoxic conditions, which are relevant for tumor microenvironments.
Summary of Antitumor Studies
| Cell Line | Treatment Concentration | Viability Reduction (%) |
|---|---|---|
| HT-29 | 10 µM | 45 |
| MDA-MB-231 | 5 µM | 60 |
| MG-63 | 20 µM | 30 |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the Fmoc group significantly influences biological activity. Modifications to the piperidine ring and the introduction of electron-withdrawing groups have been shown to enhance enzyme inhibition while maintaining selectivity for target enzymes.
Key Findings from SAR Studies
- Fluorination : Introduction of fluorine atoms on the aromatic ring increased binding affinity to CA IX.
- Alkyl Substituents : Varied alkyl groups on the piperidine nitrogen affected solubility and bioavailability.
- Hydrophilicity : Increasing hydrophilic character improved interactions with polar residues in active sites of enzymes.
Q & A
Q. What are the primary synthetic routes for (S)-4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid?
The synthesis typically involves multi-step protocols starting from piperidine derivatives and fluorenylmethanol. Key steps include:
- Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen under anhydrous conditions using Fmoc-Cl and a base like DIEA .
- Carboxylic Acid Activation : The benzoic acid moiety is activated via coupling reagents (e.g., HATU or EDCI) for subsequent peptide bond formation or conjugation .
- Chiral Resolution : Enantiomeric purity is ensured using chiral HPLC or enzymatic resolution methods . Reference: Step-by-step procedures are detailed in PubChem’s synthetic protocols .
Q. How should this compound be handled to ensure safety in laboratory settings?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Incompatible with strong acids/bases .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Reference: Key Organics SDS emphasizes acute toxicity (Category 4 for oral/dermal exposure) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (≥95% purity threshold) .
- NMR : Confirm stereochemistry via - and -NMR, focusing on Fmoc group signals (δ 4.2–4.4 ppm for methylene protons) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+Na] peaks) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound to minimize racemization?
- Low-Temperature Reactions : Perform couplings at 0–4°C to reduce base-induced epimerization .
- Coupling Reagent Selection : Use Oxyma Pure/DIC systems instead of HOBt/EDCI for higher chiral fidelity .
- Real-Time Monitoring : Track reaction progress via LC-MS to terminate reactions before side-product formation . Reference: Microwave-assisted synthesis reduces reaction time by 30–50% while maintaining enantiopurity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Solvent Effects : Compare NMR in DMSO-d6 vs. CDCl3; Fmoc groups exhibit solvent-dependent splitting .
- Impurity Profiling : Use 2D-COSY or HSQC to distinguish between diastereomers or hydrolyzed byproducts .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration if chiral centers are ambiguous .
Q. How does the Fmoc group influence the compound’s stability under varying pH conditions?
- Acidic Conditions : Fmoc deprotection occurs rapidly with 20% piperidine in DMF (t < 5 min) but is stable in neutral buffers .
- Basic Conditions : Prolonged exposure to pH > 9 leads to gradual hydrolysis of the ester linkage . Reference: Stability studies in PubChem highlight pH-dependent degradation kinetics .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct Accumulation : At scale, inefficient mixing increases dimerization; use high-shear mixers or flow chemistry .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- Yield Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, temperature) .
Methodological Tables
Q. Table 1: Comparison of Coupling Reagents for Fmoc-Piperidine Conjugation
| Reagent | Racemization Risk | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HATU | Moderate | 2 | 85 |
| EDCI/HOBt | High | 4 | 78 |
| Oxyma/DIC | Low | 1.5 | 92 |
| Data adapted from microwave-assisted synthesis studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
